1-(3,4-Dichlorophenyl)piperazine

Catalog No.
S663008
CAS No.
57260-67-0
M.F
C10H12Cl2N2
M. Wt
231.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dichlorophenyl)piperazine

CAS Number

57260-67-0

Product Name

1-(3,4-Dichlorophenyl)piperazine

IUPAC Name

1-(3,4-dichlorophenyl)piperazine

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12 g/mol

InChI

InChI=1S/C10H12Cl2N2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

PXFJLKKZSWWVRX-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl

1-(3,4-Dichlorophenyl)piperazine is a chemical compound characterized by a piperazine ring substituted with a dichlorophenyl group. Its molecular formula is C10H10Cl2N2, and it has a molecular weight of approximately 233.11 g/mol. The compound is known for its structural similarity to various psychoactive substances and has been studied for its potential pharmacological effects, particularly in the context of neuropharmacology and medicinal chemistry.

Currently, there is no documented information on the specific mechanism of action of DCPP. However, research on other piperazine derivatives suggests potential mechanisms depending on the application. For instance, some piperazines exhibit antidepressant activity through interaction with neurotransmitters [].

Typical of piperazine derivatives. Key reactions include:

  • Alkylation: The piperazine nitrogen atoms can be alkylated to form quaternary ammonium salts.
  • Acid-base reactions: The basic nature of the piperazine nitrogen allows it to react with acids to form hydrochloride salts, such as 1-(3,4-dichlorophenyl)piperazine hydrochloride.
  • Substitution reactions: The aromatic ring can participate in electrophilic substitution reactions due to the electron-withdrawing effect of the chlorine substituents.

Research indicates that 1-(3,4-Dichlorophenyl)piperazine exhibits notable biological activities, including:

  • Antidepressant Effects: It has been investigated for its potential antidepressant properties, likely due to its interaction with serotonin receptors .
  • Antinociceptive Activity: Studies have shown that this compound may possess antinociceptive (pain-relieving) properties in various pain models .
  • Neuropharmacological Effects: It may influence dopaminergic and serotonergic systems, which are critical in mood regulation and anxiety disorders .

The synthesis of 1-(3,4-Dichlorophenyl)piperazine typically involves several methods:

  • Direct Amine Formation: This method involves the reaction of 3,4-dichlorobenzyl chloride with piperazine in the presence of a base.
  • Reduction Reactions: Reduction of appropriate precursors can yield the desired compound.
  • Alkylation Techniques: Using alkyl halides in the presence of piperazine can also produce this compound effectively .

1-(3,4-Dichlorophenyl)piperazine finds applications in various fields:

  • Pharmaceutical Development: It is used as an intermediate in the synthesis of various psychoactive drugs and compounds with potential therapeutic effects.
  • Research Tool: The compound serves as a reference standard in studies examining the pharmacological profiles of similar piperazine derivatives.

Interaction studies involving 1-(3,4-Dichlorophenyl)piperazine often focus on its binding affinity to neurotransmitter receptors. Notable interactions include:

  • Serotonin Receptors: It has been shown to interact with serotonin receptors (5-HT), which may mediate its antidepressant effects.
  • Dopamine Receptors: Preliminary studies suggest it may also interact with dopamine receptors, contributing to its psychoactive properties .

Several compounds share structural similarities with 1-(3,4-Dichlorophenyl)piperazine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-(4-Chlorophenyl)piperazineChlorine substitution on the para positionExhibits different receptor binding profiles
1-(3-Fluorophenyl)piperazineFluorine substitution on the meta positionPotentially different pharmacokinetic properties
1-(2-Methylphenyl)piperazineMethyl group on the ortho positionMay exhibit unique metabolic pathways
1-(2,5-Dimethoxyphenyl)piperazineMethoxy groups at ortho and para positionsKnown for hallucinogenic properties

Uniqueness of 1-(3,4-Dichlorophenyl)piperazine

The presence of two chlorine atoms at the meta positions distinguishes 1-(3,4-Dichlorophenyl)piperazine from other piperazine derivatives. This unique substitution pattern significantly influences its biological activity and receptor interactions compared to similar compounds. Its specific effects on serotonin and dopamine systems make it a valuable compound for further research in neuropharmacology and therapeutic applications.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (15.22%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (84.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

57260-67-0

Wikipedia

1-(3,4-Dichlorophenyl)piperazine

Dates

Modify: 2023-08-15

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